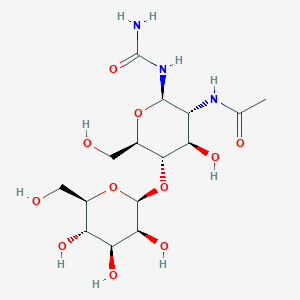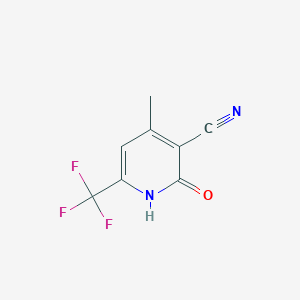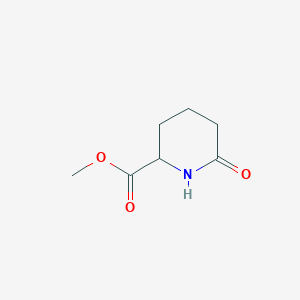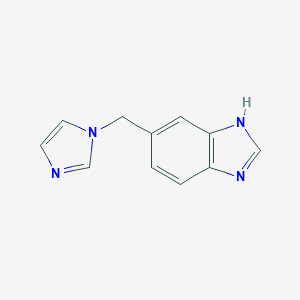![molecular formula C8H9NO B038866 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 121743-61-1](/img/structure/B38866.png)
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
描述
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound has garnered interest due to its potential biological activities and its presence in various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good yields and selectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
化学反应分析
Types of Reactions
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan and pyridine derivatives, which can exhibit different biological activities and chemical properties.
科学研究应用
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic and melatonin receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The pathways involved include the activation of downstream signaling cascades that regulate cellular responses.
相似化合物的比较
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Lacks the methyl group at the 4-position.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine: Contains additional amino groups at the 4 and 6 positions.
4-Hydroxy-2-quinolone: Features a quinolone ring system instead of a furan ring.
Uniqueness
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position can enhance its interaction with certain molecular targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
4-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMZYNZLCMJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


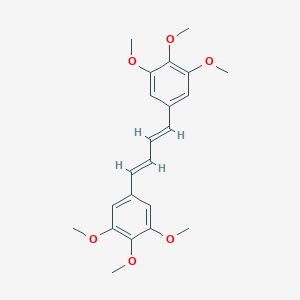
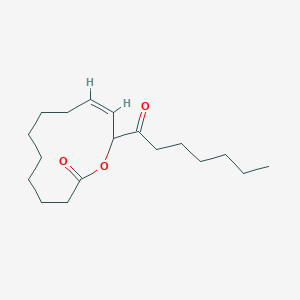
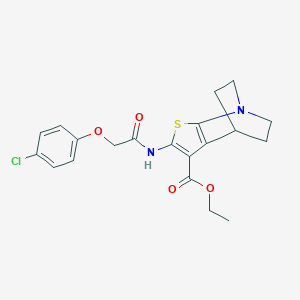
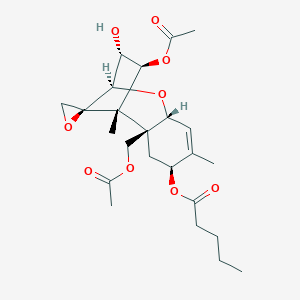
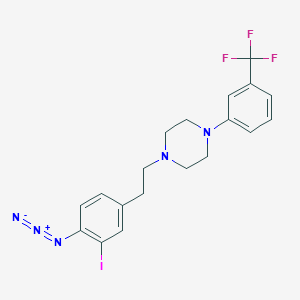
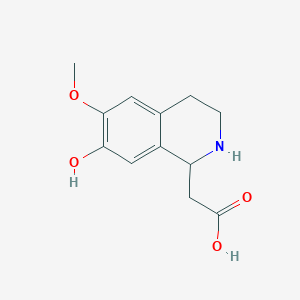
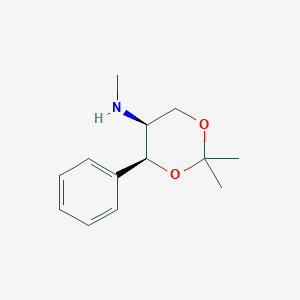
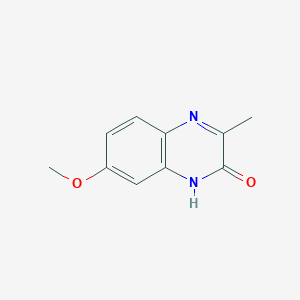
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
